尿苷,5'-叠氮基-2',5'-二脱氧-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

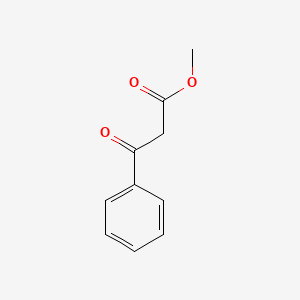

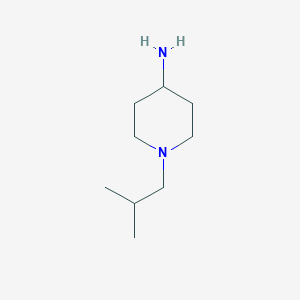

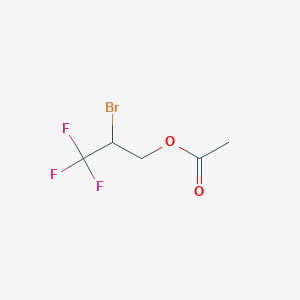

Uridine, 5'-azido-2',5'-dideoxy- (Uridine 5'-azido-2',5'-dideoxy), also known as 5-azido-2',5'-dideoxyuridine, is a modified form of the nucleoside uridine, which is a naturally occurring pyrimidine nucleoside found in all living organisms. Uridine 5'-azido-2',5'-dideoxy has been found to have a wide range of applications in both scientific research and medical treatments. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of Uridine 5'-azido-2',5'-dideoxy.

科学研究应用

合成和聚合酶掺入

尿苷类似物,包括 5'-叠氮基-2',5'-二脱氧-变体,由于氨基的反应性增加,在基因组学应用中具有重要意义。Wolfe 等人 (2002) 描述了这些类似物从天然存在的核苷合成,突出了它们在基因组序列分析中的潜在效用。修饰的核苷可以转化为 5'-N-三磷酸,为基因组学中的 DNA 操作和酶促过程提供途径 (Wolfe 等人,2002)。

肝细胞中的分解代谢

Cretton 等人 (1992) 探讨了 AzddU(5'-叠氮基-2',5'-二脱氧尿苷的变体)在大鼠肝细胞中的分解代谢。他们的研究结果表明,酶促还原为 3'-氨基衍生物可能是此类核苷在肝脏部位的一般分解代谢途径。这项研究提供了对这些化合物在肝细胞中代谢的见解,突出了体内分解代谢的可能一般途径 (Cretton 等人,1992)。

抗疱疹活性和分子构象

Tourigny 等人 (1989) 研究了某些尿苷类似物的叠氮基和氨基衍生物的分子构象和抗疱疹活性。这些研究提供了有关这些化合物的生物活性和结构偏好的有价值的数据,这对它们的潜在治疗应用至关重要 (Tourigny 等人,1989)。

替代合成策略

Tber 等人 (1995) 提出了一种从 d-木糖出发的 3'-叠氮基-2',3'-二脱氧-4'-硫代核苷的替代合成策略。这种新方法有可能提高此类尿苷类似物在研究和治疗目的中的效率和可及性 (Tber 等人,1995)。

属性

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGBIQTXMSHWJX-SHYZEUOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189508 |

Source

|

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine, 5'-azido-2',5'-dideoxy- | |

CAS RN |

35959-37-6 |

Source

|

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)